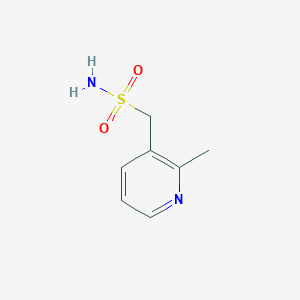

(2-Methylpyridin-3-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

(2-methylpyridin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-6-7(3-2-4-9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |

InChI Key |

LGIGINYGPZVFDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methylpyridine Derivatives

Method:

Alkylation of pyridine at the 3-position using methylating agents such as methyl iodide or methyl sulfate under basic conditions.

Pyridine + methyl iodide → 2-Methylpyridine

- Conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: Reflux (~60°C)

- Duration: 12–24 hours

Sulfonylation of 2-Methylpyridine

Method:

Reacting the methylated pyridine with methanesulfonyl chloride in the presence of a base (pyridine or TEA).

| Parameter | Typical Values |

|---|---|

| Reagent | MsCl |

| Base | Pyridine or TEA |

| Solvent | DCM or toluene |

| Temperature | 0°C to room temperature |

| Reaction Time | 3–8 hours |

| Yield | 80–90% |

- Allows for functional group modifications prior to sulfonamide formation.

- Facilitates synthesis of derivatives with tailored properties.

Catalytic and Alternative Methods

Emerging Techniques:

Recent patents and research articles describe catalytic processes that avoid excess acid scavengers, improving cost-effectiveness and environmental impact.

Catalytic Sulfonamide Synthesis from High-Concentration Anilines

Process:

Utilizing catalysts such as N,N-dimethylformamide (DMF) or amides like N-methyl-2-pyrrolidinone (NMP) to facilitate sulfonamide formation at elevated temperatures (120–160°C) without external acid scavengers.Reaction Pathway:

Aniline derivatives react with sulfonating agents under catalytic conditions, producing sulfonamides efficiently.-

- Reaction temperature: 120–150°C

- Time: 3–7 hours

- Catalysts: NMP, DMAC, HMPA, isoquinoline, or specialized amides

- Solvents: Toluene, xylene, diethylbenzene

Reference:

This method reduces costs associated with scavengers and minimizes byproduct formation, as detailed in patent WO2001094320A2.

Synthesis via Pyridine N-Oxide Intermediates

Method:

Oxidation of pyridine to pyridine N-oxide, followed by sulfonylation at the nitrogen, then reduction back to the pyridine core.-

- Increased regioselectivity.

- Enhanced reactivity toward sulfonylation.

Summary of Key Data and Comparative Analysis

| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct sulfonyl chloride reaction | MsCl, pyridine, DCM, 0°C–RT, 2–6 hrs | Simple, high yield | Moisture-sensitive, HCl waste | 85–95 |

| Multi-step pyridine derivation | Methylation + sulfonylation, reflux, 12–24 hrs | Structural diversity, functionalization | Longer process, requires multiple steps | 80–90 |

| Catalytic sulfonamide synthesis | Catalysts (NMP, DMF), 120–160°C, 3–7 hrs | Cost-effective, environmentally friendly | Requires specialized equipment | 75–85 |

| N-Oxide route | Oxidation + sulfonylation + reduction | Regioselectivity, high specificity | Additional oxidation/reduction steps | 70–85 |

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Electrophiles such as halogens or alkylating agents in the presence of a palladium catalyst.

Major Products

Oxidation: 2-Carboxypyridine-3-yl)methanesulfonamide.

Reduction: (2-Methylpyridin-3-yl)methanesulfonamide.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

(2-Methylpyridin-3-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Linker Region Variations

In HCV NS5B polymerase inhibitors, methanesulfonamide derivatives with phenyl linkers (e.g., 39 ) demonstrated high potency but low solubility. Replacing the phenyl linker with saturated rings like pyrrolidine (48 ) retained potency while reducing conformational flexibility, suggesting that rigid linkers better position the methanesulfonamide group for interactions with residues Asp318, Asn291, and Ser288 in the NS5B active site . In contrast, alkyl or alkyne linkers (45 , 46 ) led to reduced replicon activity due to unfavorable conformations .

Heterocyclic Ring Replacements

- Pyridine vs. Indazole : In zonisamide analogs, replacing the isoxazole ring with (1H-indazol-3-yl)methanesulfonamide preserved interaction with Kv4.2 channels, whereas pyridine-based analogs showed weaker binding . This highlights the critical role of nitrogen atom positioning in heterocycles for target engagement.

- Pyrimidine Derivatives: Compounds like N-[5-[2-[2-amino-4-ethyl-6-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]ethynyl]-2-methylpyridin-3-yl]methanesulfonamide (BindingDB ID: 228339) exhibit enhanced kinase inhibition (e.g., AKT/PI3K) due to ethynyl-linked pyrimidine substituents, which improve π-π stacking and hydrogen bonding in the ATP-binding pocket .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- HCV Inhibitors : The phenyl-linked methanesulfonamide 39 had solubility <5 μg/mL, whereas pyrrolidine-linked 48 showed improved solubility without compromising microsomal stability or CYP inhibition .

- Zonisamide Analogs : (1H-indazol-3-yl)methanesulfonamide met Pfizer’s 3/75 rule (LOGP: 1.2, MW: 280, tPSA: 85), indicating favorable bioavailability and low toxicity .

Computational Predictions

DFT studies on methanesulfonamide derivatives, such as N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide , revealed low HOMO-LUMO gaps (4.5 eV) and high free energy (-1200 kcal/mol), suggesting stability and reactivity suitable for antioxidant applications .

Target-Specific Interactions

Enzyme Binding

- NS5B Polymerase : Pyrrolidine-linked 48 maintained hydrogen bonds with Asp318 and van der Waals contacts with Asn291, mirroring the binding mode of phenyl-linked analogs .

- Kv4.2 Channels : Indazole-based methanesulfonamides achieved interaction energies (-9.2 kcal/mol) comparable to zonisamide, while pyridine analogs showed weaker binding (-6.5 kcal/mol) .

Kinase Inhibition

Pyrimidine-ethynyl derivatives (e.g., BindingDB ID: 228340) exhibited IC₅₀ values <10 nM against PI3Kδ, attributed to the synergistic effects of the methanesulfonamide group and piperidinyl substituents .

Key Data Tables

Table 2. Physicochemical Properties

| Compound ID | LOGP | tPSA (Ų) | Solubility (μg/mL) | CYP Inhibition | |

|---|---|---|---|---|---|

| 39 | 3.8 | 95 | <5 | Low | |

| 48 | 2.5 | 90 | 15 | Low | |

| (1H-Indazol-3-yl) derivative | 1.2 | 85 | 20 | None |

Biological Activity

(2-Methylpyridin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The molecular formula of (2-Methylpyridin-3-yl)methanesulfonamide is C8H10N2O2S, with a molecular weight of approximately 186.24 g/mol. The compound features a pyridine ring substituted with a methyl group and a methanesulfonamide functional group, which is crucial for its biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, while the pyridine ring engages in π-π interactions with aromatic amino acids. These interactions can modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

(2-Methylpyridin-3-yl)methanesulfonamide has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit insulin-degrading enzyme (IDE), which plays a critical role in insulin metabolism and is implicated in conditions such as type 2 diabetes and Alzheimer's disease .

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Insulin-Degrading Enzyme | Competitive | <100 |

| Other Peptidases | Varies | 22 - 45 |

Antimicrobial Activity

Research indicates that (2-Methylpyridin-3-yl)methanesulfonamide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Inhibition of Insulin-Degrading Enzyme

A study conducted by researchers aimed to evaluate the inhibitory effects of (2-Methylpyridin-3-yl)methanesulfonamide on IDE. The compound was screened against several substrates, including insulin and glucagon. Results indicated that it effectively inhibited IDE activity with an average IC50 value below 100 µM across multiple tests. This inhibition was linked to the compound's ability to bind at the enzyme's active site, demonstrating its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation, (2-Methylpyridin-3-yl)methanesulfonamide was tested for its antimicrobial efficacy against various pathogens. The results showed that the compound had a strong inhibitory effect on Staphylococcus aureus and other Gram-positive bacteria. These findings support its potential use as an antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.